JNJ-28583867: A Dual-Action Ligand Targeting Histamine H3 Receptor and Serotonin Transporter
JNJ-28583867: A Dual-Action Ligand Targeting Histamine H3 Receptor and Serotonin Transporter
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28583867 is a potent and selective dual-action compound that functions as both a histamine H3 receptor antagonist and a serotonin transporter (SERT) inhibitor.[1][2] This unique pharmacological profile suggests its potential therapeutic application in conditions such as depression, where both the histaminergic and serotonergic systems are implicated. This technical guide provides a comprehensive overview of the mechanism of action of JNJ-28583867, including its binding affinities, in vitro and in vivo pharmacology, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action
JNJ-28583867 exerts its pharmacological effects through two primary mechanisms:
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Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[3][4] As an antagonist, JNJ-28583867 blocks the inhibitory action of the H3 receptor, leading to an increased release of these neurotransmitters. This action is believed to contribute to its wake-promoting and pro-cognitive effects.
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Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[5] By inhibiting SERT, JNJ-28583867 increases the concentration and duration of serotonin in the synapse, a mechanism shared with selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for JNJ-28583867, providing a clear comparison of its activity at its primary targets and its pharmacokinetic properties in preclinical models.
Table 1: In Vitro Binding Affinities of JNJ-28583867
| Target | Species | Ki (nM) | Reference |
| Histamine H3 Receptor | Human | 10.6 | [2] |
| Serotonin Transporter (SERT) | Human | 3.7 | [2] |
Table 2: Selectivity of JNJ-28583867 for SERT
| Transporter | Selectivity vs. SERT (fold) | Reference |
| Dopamine Transporter (DAT) | >30 | [2] |
| Norepinephrine Transporter (NET) | >30 | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of JNJ-28583867 in Rats
| Parameter | Value | Dose and Route | Reference |
| Oral Bioavailability | 32% | 10 mg/kg p.o. | [2] |
| Half-life (t1/2) | 6.9 hours | 10 mg/kg p.o. | [2] |
| Maximum Concentration (Cmax) | 260 ng/mL | 10 mg/kg p.o. | [2] |
Table 4: In Vivo Effects of JNJ-28583867 in Rodent Models
| Model | Species | Dose | Effect | Reference |
| Imetit-induced Drinking | Rat | 3-10 mg/kg i.p. | Blockade of drinking behavior | [2] |
| Cortical Neurotransmitter Levels | Rat | ≥ 0.3 mg/kg s.c. | Significant increase in extracellular serotonin | [2] |
| Mouse Tail Suspension Test | Mouse | 3-30 mg/kg p.o. | Antidepressant-like activity | [2] |
| Wakefulness | Rat | 1-3 mg/kg s.c. | Dose-dependent increase in time spent awake | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by JNJ-28583867.
Caption: JNJ-28583867 antagonism of the histamine H3 receptor signaling pathway.
Caption: Inhibition of the serotonin transporter (SERT) by JNJ-28583867.
Experimental Workflows
The following diagrams outline the workflows for key experimental protocols.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Experimental workflow for in vivo microdialysis in a rat model.
Detailed Experimental Protocols
Radioligand Binding Assay for Histamine H3 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of JNJ-28583867 for the histamine H3 receptor.
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Materials:
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Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.
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Radioligand: [3H]-N-α-methylhistamine ([3H]-NAMH).
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Non-specific binding control: Clobenpropit (10 µM).
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Test compound: JNJ-28583867.
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Assay buffer: 50 mM Tris-HCl, pH 7.4.
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96-well microplates.
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Glass fiber filters.
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Liquid scintillation fluid and counter.
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Procedure:
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Prepare serial dilutions of JNJ-28583867 in assay buffer.
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In a 96-well plate, add cell membranes, [3H]-NAMH (at a concentration near its Kd), and either assay buffer (for total binding), clobenpropit (for non-specific binding), or JNJ-28583867.
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Incubate the plate at 25°C for 2 hours with gentle agitation.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value of JNJ-28583867 by non-linear regression analysis of the competition binding data.
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Calculate the Ki value using the Cheng-Prusoff equation.
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Serotonin Transporter (SERT) Uptake Assay
This protocol outlines a cell-based assay to measure the inhibitory effect of JNJ-28583867 on serotonin uptake.
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Materials:
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HEK-293 cells stably expressing the human serotonin transporter.
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Radiolabeled substrate: [3H]-Serotonin ([3H]-5-HT).
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Non-specific uptake control: Fluoxetine (1 µM).
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Test compound: JNJ-28583867.
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Assay buffer: Modified Tris-HEPES buffer, pH 7.1.
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96-well cell culture plates.
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Filtration apparatus.
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Liquid scintillation fluid and counter.
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Procedure:
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Plate HEK-293 cells expressing hSERT in 96-well plates and allow them to adhere.
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Prepare serial dilutions of JNJ-28583867 in assay buffer.
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Pre-incubate the cells with either assay buffer or JNJ-28583867 for 20 minutes at 25°C.
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Initiate the uptake by adding [3H]-5-HT (at a concentration near its Km) to each well.
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Incubate for 15 minutes at 25°C.
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Terminate the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.
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Lyse the cells and transfer the lysate to scintillation vials.
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Add scintillation fluid and quantify the radioactivity.
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Determine the percent inhibition of serotonin uptake by JNJ-28583867 compared to the control.
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Calculate the IC50 value from the concentration-response curve.
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In Vivo Microdialysis for Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to measure the effect of JNJ-28583867 on extracellular serotonin levels in the rat brain.
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Materials:
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Male Sprague-Dawley rats.
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Stereotaxic apparatus.
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Microdialysis probes.
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Microinfusion pump.
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Artificial cerebrospinal fluid (aCSF).
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Test compound: JNJ-28583867.
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High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
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Procedure:
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Anesthetize the rat and place it in a stereotaxic frame.
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Surgically implant a microdialysis probe into the desired brain region (e.g., prefrontal cortex).
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Allow the animal to recover from surgery.
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On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
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Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
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Administer JNJ-28583867 via the desired route (e.g., subcutaneous injection).
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Continue to collect dialysate samples for several hours post-administration.
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Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC-ECD.
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Express the results as a percentage change from the baseline neurotransmitter levels.
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Conclusion
JNJ-28583867 is a novel pharmacological agent with a dual mechanism of action, potently antagonizing the histamine H3 receptor and inhibiting the serotonin transporter.[1][2] This combined activity leads to an increase in synaptic levels of histamine, serotonin, and other neurotransmitters, which is supported by in vivo studies demonstrating its antidepressant-like and wake-promoting effects in animal models.[2] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of JNJ-28583867 and similar dual-action compounds.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
